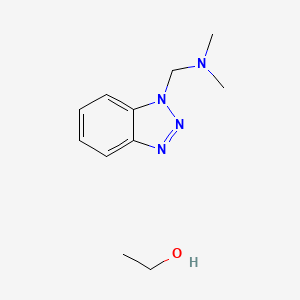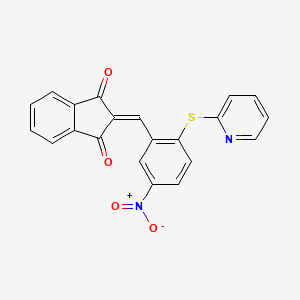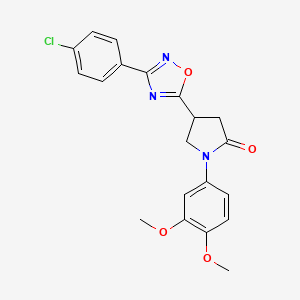![molecular formula C16H19N3O3S B2582703 2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide CAS No. 2305572-61-4](/img/structure/B2582703.png)
2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA is a small molecule inhibitor that targets the protein-protein interactions involved in the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
MPPA targets the protein-protein interactions involved in the formation of amyloid fibrils. Amyloid fibrils are composed of misfolded proteins that aggregate and form insoluble deposits in the brain, leading to neurodegeneration. MPPA binds to the amyloidogenic proteins and prevents their aggregation, thereby reducing the toxicity associated with amyloid aggregates.
Biochemical and Physiological Effects:
MPPA has been shown to reduce the accumulation of amyloid-beta in the brains of transgenic mice models of Alzheimer's disease. MPPA also reduces the toxicity associated with amyloid aggregates and prevents the formation of amyloid fibrils. These findings suggest that MPPA has the potential to be developed as a novel therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of MPPA is its ability to inhibit the formation of amyloid fibrils and reduce the toxicity associated with amyloid aggregates. This makes it a promising candidate for the development of novel therapeutic agents for the treatment of neurodegenerative diseases. However, one of the limitations of MPPA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of MPPA. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations that improve the solubility and bioavailability of MPPA. Additionally, further studies are needed to investigate the safety and efficacy of MPPA in animal models and human clinical trials. Finally, the potential of MPPA as a therapeutic agent for other protein misfolding diseases, such as Huntington's disease and type 2 diabetes, should also be explored.
合成法
The synthesis of MPPA involves a multi-step process that begins with the preparation of 3-methyl-4-phenylpyrazole. This intermediate is then reacted with N-(2-bromoethyl)acetamide to form 2-(3-methyl-4-phenylpyrazol-1-yl)acetamide. The final step involves the reaction of 2-(3-methyl-4-phenylpyrazol-1-yl)acetamide with (E)-3-methylsulfonylprop-2-enyl bromide to form 2-(3-methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide.
科学的研究の応用
MPPA has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. Several studies have shown that MPPA can inhibit the formation of amyloid fibrils and reduce the toxicity associated with amyloid aggregates. MPPA has also been shown to reduce the accumulation of amyloid-beta in the brains of transgenic mice models of Alzheimer's disease. These findings suggest that MPPA has the potential to be developed as a novel therapeutic agent for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(3-methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-15(14-7-4-3-5-8-14)11-19(18-13)12-16(20)17-9-6-10-23(2,21)22/h3-8,10-11H,9,12H2,1-2H3,(H,17,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILOBADVYNUKMW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2)CC(=O)NCC=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C2=CC=CC=C2)CC(=O)NC/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)


![N-(2,5-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2582642.png)